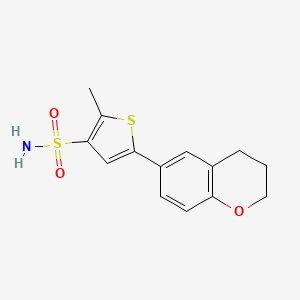![molecular formula C13H19N3O3 B7437197 N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B7437197.png)
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide, also known as MBX-2982, is a small molecule drug that has been developed as a potential treatment for type 2 diabetes. It is a selective GPR119 agonist, which means that it activates a specific receptor in the body that is involved in regulating glucose and insulin levels.
Mechanism of Action
The mechanism of action of N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide involves its activation of the GPR119 receptor, which is primarily located in the pancreas and gastrointestinal tract. When activated, this receptor stimulates the release of incretin hormones, which in turn stimulate the release of insulin from the pancreas. N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide also has an effect on the release of other hormones, such as GLP-1 and PYY, which are involved in regulating appetite and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide are primarily related to its effects on glucose and insulin levels. It has been shown to increase insulin secretion and improve glucose tolerance in animal models, and it has also been shown to improve glycemic control in clinical trials involving human subjects. In addition to its effects on glucose and insulin levels, N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide for lab experiments is its selectivity for the GPR119 receptor, which allows for more targeted studies of its effects. However, one limitation is that it has only been studied in animal models and human subjects, so its effects in other organisms or systems are not yet known. Additionally, the synthesis of N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide is complex and time-consuming, which may limit its availability for certain types of experiments.
Future Directions
There are several future directions for the study of N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide, including further investigation of its effects on glucose and insulin levels, as well as its potential as a treatment for other diseases. Additional studies may also be needed to determine the optimal dosage and administration of the drug, as well as its long-term safety profile. Finally, the development of new synthesis methods for N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide may help to increase its availability for research purposes.
Synthesis Methods
The synthesis method for N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide involves several steps, including the preparation of the starting materials, the formation of the bicyclic ring system, and the introduction of the pyrazole and carboxamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The overall yield of the synthesis is approximately 12%.
Scientific Research Applications
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential as a treatment for type 2 diabetes. It has been shown to stimulate the release of insulin and improve glucose tolerance in animal models, and it has also demonstrated efficacy in clinical trials involving human subjects. In addition to its effects on glucose and insulin levels, N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16-10(17)6-9(15-16)13(18)14-11-7-4-3-5-8(7)12(11)19-2/h6-8,11-12,15H,3-5H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNOEZCEHMUICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)NC2C3CCCC3C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)
![2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B7437176.png)
![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)
![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)
![3,5-dichloro-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]benzamide](/img/structure/B7437201.png)
![5-(7-methyl-4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carbonyl)-1,2-dihydropyrazol-3-one](/img/structure/B7437208.png)